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Receptor grid generation is a critical first step in molecular docking, defining the 3D space where ligands

will be evaluated. An accurately defined grid is essential for reliable docking results [1].

Step 1: Receptor Structure Preparation

e Source a Structure: Obtain a 3D crystal structure of your target protein. For VEGFR-2, a commonly
used structure is PDB ID: 20H4 [2] [3] [4].

e Preprocess the Structure: Use the Protein Preparation Wizard in Schrodinger Maestro. This
involves:

Adding hydrogen atoms and assigning bond orders.

[¢]

[e]

Filling in missing side chains and loops, if necessary.
Optimizing the hydrogen-bonding network.

[e]

o

Performing a restrained energy minimization to relieve steric clashes.

Step 2: Defining the Grid Box

¢ Identify the Binding Site: The center of the grid box should be placed in the protein's active site. You
can define this by:
o The centroid of a co-crystallized native ligand.
o The centroid of key residues known to form the active site (e.g., for VEGFR-2, this includes
Cys919, Glu885, and Aspl1046) [4].
¢ Set Grid Box Dimensions: The box size must be large enough to accommodate your ligands of
interest. Glide allows you to set the size by defining the dimensions in Angstroms or by scaling from a
van der Waals radius scaling factor.

Step 3: Refining Grid Parameters (Optional)
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e Constrained Docking: You can define constraints based on known protein-ligand interactions (e.g., a
hydrogen bond with a specific residue) to bias the docking towards poses that satisfy these
interactions [1].

¢ Excluded Volumes: Define regions within the grid that should be treated as inaccessible to the
ligand.

¢ Rotatable Groups: Specify side chains in the binding site that should be treated as flexible during
docking.

The workflow below summarizes the key steps in the grid generation and docking process:
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Key Parameters for Receptor Grid Generation
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The table below outlines some critical parameters to consider when setting up your grid.

Parameter Description Typical Consideration

Grid Center The 3D coordinates (x, y, z) defining Centered on a native ligand or a known

the box's center. catalytic residue [2].

Box Size The dimensions of the docking Must be large enough to fit the largest ligand in
space. your library.

Van der Scaling factor and partial charge Used to treat non-polar regions more

Waals cutoff for non-polar atoms. permissively (e.g., scaling factor of 1.0).

Constraints User-defined restraints (e.g., H-bond, Applied to enforce key interactions identified
metal coordination). from known inhibitors [3] [4].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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